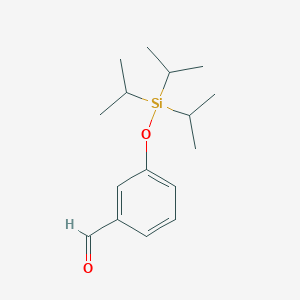
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMDO and is a cyclic peroxide that is used as a powerful oxidizing agent in organic synthesis. The unique structure of DMDO makes it an attractive candidate for various chemical reactions, and its ability to generate high-energy intermediates makes it an important tool in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of DMDO involves the generation of high-energy intermediates that can react with various organic compounds. DMDO is a powerful oxidizing agent, and it can oxidize various functional groups, including alcohols, alkenes, and ethers. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide that can be easily isolated.
Biochemical and Physiological Effects:
DMDO has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including cancer cells, and it has been proposed as a potential antitumor agent. DMDO has also been shown to have antimicrobial properties, and it has been used as a disinfectant in various applications. Additionally, DMDO has been shown to have neurotoxic effects, and it should be handled with care in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMDO in laboratory experiments include its high reactivity and its ability to generate high-energy intermediates. DMDO is a powerful oxidizing agent, and it can be used in various chemical reactions to generate complex organic compounds. The limitations of using DMDO in laboratory experiments include its toxicity and its potential for explosive decomposition. DMDO should be handled with care, and appropriate safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are various future directions for the research on DMDO. One potential direction is the development of new synthetic methodologies using DMDO as an oxidizing agent. Another potential direction is the exploration of DMDO as a potential antitumor agent. Additionally, the use of DMDO in the field of polymer chemistry and materials science could lead to the development of new materials with unique properties. Overall, the unique properties of DMDO make it an attractive candidate for various scientific research applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of DMDO involves the reaction of 2,3-dimethyl-2-butene with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide with a dioxolane ring. The synthesis of DMDO is a relatively simple process, and it can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
DMDO has been widely used in various scientific research applications due to its unique properties. It has been used as an oxidizing agent in the synthesis of various organic compounds, including alcohols, ketones, and acids. DMDO has also been used in the field of polymer chemistry, where it has been used as a crosslinking agent for various polymers. Additionally, DMDO has been used in the field of medicinal chemistry, where it has been used as a potential antitumor agent.
Eigenschaften
CAS-Nummer |
121389-16-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-(2,3-dimethylbut-3-en-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(3,4)8-10-5-6-11-8/h8H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
DDMXEXXSTUSONV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C)C1OCCO1 |
Kanonische SMILES |
CC(=C)C(C)(C)C1OCCO1 |
Synonyme |
1,3-Dioxolane, 2-(1,1,2-trimethyl-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



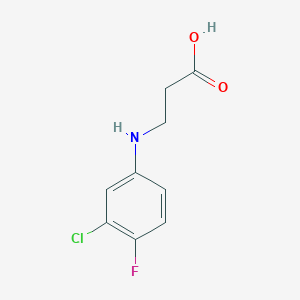
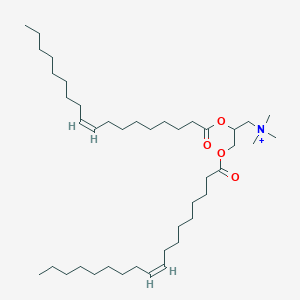


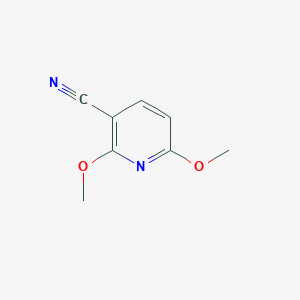
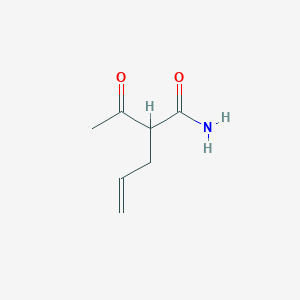
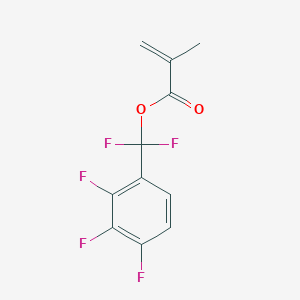


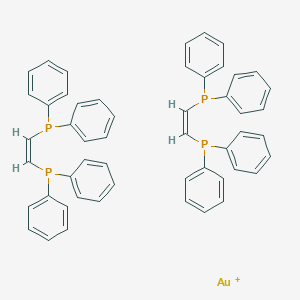

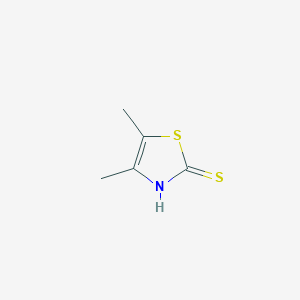
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
